molecular formula C17H25NO2 B1198424 Sedinine Hydrochloride CAS No. 77784-08-8

Sedinine Hydrochloride

Cat. No.: B1198424
CAS No.: 77784-08-8
M. Wt: 275.4 g/mol
InChI Key: OLFGPECRQXQUAG-UHFFFAOYSA-N
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Description

However, the evidence includes extensive data on structurally and functionally diverse hydrochloride salts, such as Sinomenine Hydrochloride, Ranitidine Hydrochloride, Clonidine Hydrochloride, and others. This article will compare these compounds in terms of chemical properties, pharmacological applications, safety profiles, and analytical methodologies, leveraging the available evidence.

Properties

CAS No.

77784-08-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-[2-(2-hydroxy-2-phenylethyl)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]propan-2-ol

InChI

InChI=1S/C17H25NO2/c1-13(19)11-15-9-6-10-16(18(15)2)12-17(20)14-7-4-3-5-8-14/h3-9,13,15-17,19-20H,10-12H2,1-2H3

InChI Key

OLFGPECRQXQUAG-UHFFFAOYSA-N

SMILES

CC(CC1C=CCC(N1C)CC(C2=CC=CC=C2)O)O

Canonical SMILES

CC(CC1C=CCC(N1C)CC(C2=CC=CC=C2)O)O

Other CAS No.

77784-08-8

Synonyms

sedinine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Chemical Properties and Structural Features
  • Sinomenine Hydrochloride (C₁₉H₂₃NO₄·HCl): Derived from the alkaloid sinomenine, it is used in anti-inflammatory and immunosuppressive therapies. Its safety data sheet (SDS) highlights incompatibility with strong acids, bases, and oxidizers .
  • Clonidine Hydrochloride (C₉H₉Cl₂N₃·HCl):
    • A central α₂-adrenergic agonist with antihypertensive and sedative properties. Its molecular formula and structural identifiers (InChI: ZNIFSRGNXRYGHF-UHFFFAOYSA-N) are well-documented .
  • Ranitidine Hydrochloride (C₁₃H₂₂N₄O₃S·HCl):
    • A histamine H₂-receptor antagonist. USP standards specify its assay preparation concentrations (e.g., 1 mg/mL) and HPLC peak response validation .
  • Dyclonine Hydrochloride (C₁₈H₂₇NO₂·HCl): A topical anesthetic. Its SDS emphasizes first-aid measures for exposure, including skin decontamination with soap and water .

Table 1: Key Chemical Properties

Compound Molecular Formula Key Functional Groups CAS Number
Sinomenine HCl C₁₉H₂₃NO₄·HCl Alkaloid, ether, tertiary amine 6483-09-6
Clonidine HCl C₉H₉Cl₂N₃·HCl Imidazoline, dichlorophenyl 4205-91-8
Ranitidine HCl C₁₃H₂₂N₄O₃S·HCl Thioether, nitroalkene 66357-35-5
Dyclonine HCl C₁₈H₂₇NO₂·HCl Ester, aromatic ring 536-43-6

Table 2: Therapeutic Uses and Analytical Methods

Compound Therapeutic Class Analytical Method (HPLC) Key Impurities
Sinomenine HCl Immunosuppressant Not specified None reported
Clonidine HCl Antihypertensive Intra-/inter-day precision (RSD <2%) Degradation products under stress
Ranitidine HCl H₂ antagonist USP-compliant (rUandrS peaks) Nitrosamine impurities
Prilocaine HCl Local anesthetic USP organic impurity tests o-Toluidine hydrochloride
Impurity Profiles and Quality Control
  • Cefepime HCl : Contains structurally related impurities (e.g., related compound A and B) with distinct molecular weights (571.50 and 663.75 g/mol, respectively) .
  • Prilocaine HCl : USP standards define impurity limits for o-toluidine hydrochloride (Related Compound A) and others, ensuring pharmacopeial compliance .

Q & A

Q. How to establish the identity and purity of Sedinine Hydrochloride in a research setting?

Methodological Answer : Use a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, comparing retention times and peak responses against a certified reference standard. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Ensure protocols align with pharmacopeial guidelines, such as those for Ranitidine Hydrochloride, which detail peak response validation and concentration calculations .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer : Follow institutional chemical hygiene plans, including:

  • Mandatory training on hazard communication, decontamination, and emergency procedures.
  • Use of personal protective equipment (PPE): gloves, lab coats, and fume hoods.
  • Access to Safety Data Sheets (SDS) for toxicity and disposal guidelines.
  • Documentation of all deviations from standard operating procedures (SOPs) with PI approval .

Q. How to design a preliminary experiment to assess the solubility of this compound?

Methodological Answer : Conduct a factorial design study to evaluate solubility across pH ranges (1.2–7.4) and temperatures (25°C–37°C). Use USP dissolution apparatus with validated analytical methods (e.g., UV spectrophotometry) to quantify dissolved fractions. Include controls such as buffer solutions without the compound to rule out matrix interference .

Advanced Research Questions

Q. How to optimize the synthesis of this compound to improve yield and purity?

Methodological Answer : Apply a convergent synthesis strategy, as demonstrated in thiamine hydrochloride studies. Optimize reaction parameters (temperature, catalyst concentration, and solvent polarity) using Design of Experiments (DoE). Validate purity at each step via HPLC-MS and quantify intermediates with gravimetric analysis. Compare yields against theoretical calculations and troubleshoot side reactions using kinetic modeling .

Q. How to resolve contradictions in pharmacological data from different studies on this compound?

Methodological Answer : Conduct a systematic review adhering to Cochrane guidelines:

  • Define inclusion/exclusion criteria for study selection.
  • Perform meta-analysis to assess heterogeneity (e.g., I² statistic).
  • Evaluate bias risks using tools like ROBINS-I for non-randomized studies.
  • Reconcile methodological differences (e.g., dosing regimens, assay sensitivity) through subgroup analysis .

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound?

Methodological Answer : Implement forced degradation studies under stress conditions (heat, light, hydrolysis). Analyze degradants using:

  • Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) for high-resolution mass data.
  • X-ray crystallography to identify structural changes in degraded crystals.
  • Compare results against stability-indicating methods validated per ICH Q2(R1) guidelines, similar to pyridoxine hydrochloride protocols .

Methodological Resources for Data Reporting

  • Experimental Replicability : Document methods in alignment with the Beilstein Journal of Organic Chemistry guidelines, ensuring detailed descriptions of synthesis, characterization, and statistical tools .
  • Data Presentation : Use tables and figures to summarize kinetic or degradation data, avoiding redundancy with text (Example: Table 10 from Hydroxyzine Hydrochloride studies) .
  • Peer Review Preparedness : Address reviewer critiques by preemptively discussing limitations, statistical validity, and comparisons to prior literature, as outlined in Reviewer Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sedinine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Sedinine Hydrochloride

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